molecular formula C16H25NO2 B14245117 Carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester CAS No. 218601-55-9

Carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester

Cat. No.: B14245117
CAS No.: 218601-55-9
M. Wt: 263.37 g/mol
InChI Key: YQOFKFALLMRYLE-UHFFFAOYSA-N
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Description

Carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester is a chemical compound with the molecular formula C16H25NO2. It is known for its unique structure, which includes a carbamate group attached to a phenylpropyl ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester typically involves the reaction of isopropyl chloroformate with 3-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamates and esters.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include alcohols, carbamates, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl ester
  • Carbamic acid, methyl ester
  • Carbamic acid, bis(1-methylethyl)-, 3-[(1-oxopropyl)amino]phenyl ester

Uniqueness

Carbamic acid, bis(1-methylethyl)-, 3-phenylpropyl ester is unique due to its specific ester and carbamate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications.

Properties

CAS No.

218601-55-9

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

3-phenylpropyl N,N-di(propan-2-yl)carbamate

InChI

InChI=1S/C16H25NO2/c1-13(2)17(14(3)4)16(18)19-12-8-11-15-9-6-5-7-10-15/h5-7,9-10,13-14H,8,11-12H2,1-4H3

InChI Key

YQOFKFALLMRYLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)OCCCC1=CC=CC=C1

Origin of Product

United States

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